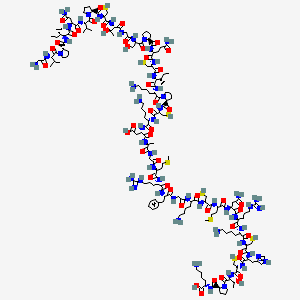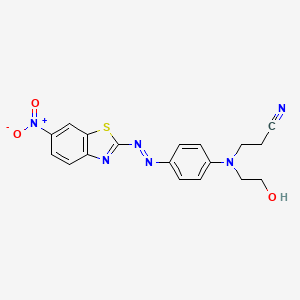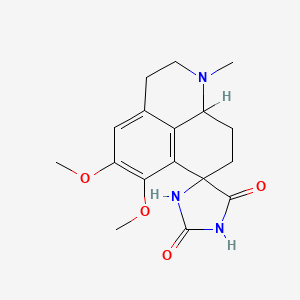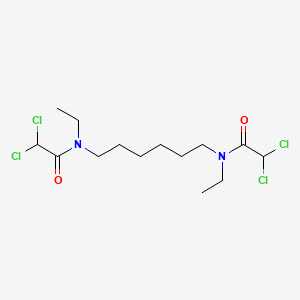![molecular formula C10H12N4O3 B13743422 2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)
2',3'-Dideoxyinosine-[2',3'-3H]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dideoxyinosine-[2’,3’-3H] is a synthetic nucleoside analogue, which is a modified form of inosine where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are replaced by hydrogen atoms. This compound is often used in scientific research, particularly in the study of nucleoside analogues and their effects on biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxyinosine-[2’,3’-3H] typically involves the tritiation of 2’,3’-Dideoxyinosine. The process includes the replacement of hydrogen atoms with tritium, a radioactive isotope of hydrogen. The reaction conditions often require the use of a tritiation catalyst and a controlled environment to ensure the incorporation of tritium into the molecule .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxyinosine-[2’,3’-3H] follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle radioactive materials and ensure the safety and purity of the final product. The production is carried out under strict regulatory guidelines to prevent contamination and ensure the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Dideoxyinosine-[2’,3’-3H] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleoside analogues .
Wissenschaftliche Forschungsanwendungen
2’,3’-Dideoxyinosine-[2’,3’-3H] has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogues and their chemical properties.
Biology: Employed in research on nucleic acid metabolism and the effects of nucleoside analogues on cellular processes.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses like HIV.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes .
Wirkmechanismus
The mechanism of action of 2’,3’-Dideoxyinosine-[2’,3’-3H] involves its incorporation into nucleic acids, where it acts as a chain terminator. By replacing the hydroxyl groups with hydrogen atoms, the compound prevents the formation of phosphodiester linkages necessary for the elongation of nucleic acid chains. This inhibition of nucleic acid synthesis can disrupt viral replication and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxyadenosine: Another nucleoside analogue with similar properties but different base structure.
2’,3’-Dideoxycytidine: A nucleoside analogue used in antiviral research.
Didanosine: A well-known nucleoside reverse transcriptase inhibitor used in the treatment of HIV
Uniqueness
2’,3’-Dideoxyinosine-[2’,3’-3H] is unique due to its specific modifications and the incorporation of tritium, which allows for radioactive tracing in biochemical studies. This makes it particularly valuable in research applications where tracking the incorporation and metabolism of nucleoside analogues is essential .
Eigenschaften
Molekularformel |
C10H12N4O3 |
|---|---|
Molekulargewicht |
240.24 g/mol |
IUPAC-Name |
9-[(2R,5S)-5-(hydroxymethyl)-3,4-ditritiooxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1/i1T,2T/t1?,2?,6-,7+ |
InChI-Schlüssel |
BXZVVICBKDXVGW-WPZAPVFUSA-N |
Isomerische SMILES |
[3H]C1[C@H](O[C@H](C1[3H])N2C=NC3=C2N=CNC3=O)CO |
Kanonische SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B13743361.png)







![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)


